Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride
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Overview
Description
Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride is a complex organic compound that features a piperazine moiety. Piperazine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride typically involves multiple steps. One common method includes the esterification of diphenylacetic acid with beta-(4-methyl-1-piperazinyl)phenethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid like hydrochloric acid, which also helps in forming the hydrochloride salt of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- Acetic acid, diphenyl-, beta-(4-methyl-1-piperazinyl)phenethyl ester, methobromide
Uniqueness
Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride is unique due to its specific ester linkage and the presence of both diphenylacetic acid and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
102585-50-2 |
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Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H |
InChI Key |
FNXCLQJRWQGPPM-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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